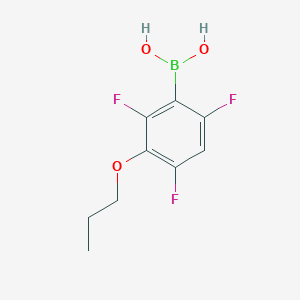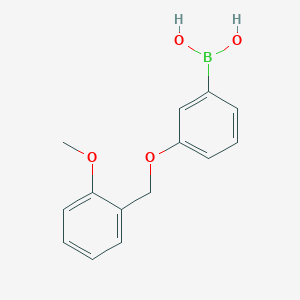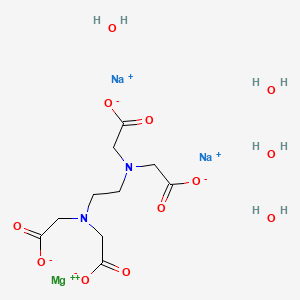
EDTA.Mg.2Na.4H2O
説明
EDTA.Mg.2Na.4H2O, also known as Ethylenediaminetetraacetic acid disodium magnesium salt hydrate, is a chelating agent that binds a wide range of polyvalent cations, including calcium . It is used in various fields and can serve as a nitrogen precursor salt to synthesize nitrogen-doped porous carbon material for supercapacitor applications .
Synthesis Analysis
Tetrasodium EDTA, a related compound, is synthesized by neutralizing ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base .Molecular Structure Analysis
The structure of EDTA and the magnesium-EDTA complex is complex, allowing it to bind various metals .Chemical Reactions Analysis
EDTA.Mg.2Na.4H2O plays a significant role in complex ion equilibria and complexometric titrations . It forms bonds with various metal ions, creating a soluble chelate-metal complex that can be excreted from the body .Physical And Chemical Properties Analysis
EDTA.Mg.2Na.4H2O is a white solid that is highly soluble in water .科学的研究の応用
1. Application in Porous Carbon Production
- Summary of the Application: EDTA.Mg.2Na.4H2O is used in combination with Coal Tar Pitch (CTP) to produce porous carbons. This process does not require a template or activator, which are typically needed for porous carbon production .
- Methods of Application: The mixture of EDTA.Mg.2Na.4H2O and CTP undergoes heat treatment. The pyrolysis and morphology behavior of the mixture are studied using thermogravimetry, differential scanning calorimetry, Fourier transform infrared spectroscopy, X-ray diffraction, and scanning electron microscopy .
- Results: The results show that EDTA.Mg.2Na.4H2O greatly influences the pyrolysis and morphology of CTP. The obtained porous carbon material consists of micropores and mesopores, with a specific surface area of 574.18 m²/g and an average pore width of 4.53 nm .
2. Application in Mitigating Lead (Pb) Stress in Brown Mustard (Brassica juncea)
- Summary of the Application: EDTA.Mg.2Na.4H2O is used to alleviate the adverse effects of Pb stress in two varieties of Brassica juncea L., i.e., Faisal (V1) and Rohi (V2) .
- Methods of Application: A foliar application of 2.5 mM EDTA is applied to the plants, which are also treated with 0.5 mM Lead acetate .
- Results: The foliar application of EDTA alleviated the adverse effects of Pb in both varieties. It caused a considerable increase in the overall biomass, shoot and root length, yield attributes, chlorophyll content, total soluble proteins, and calcium and potassium content of the plants as compared to the control plants .
3. Application in Copper Plating
- Summary of the Application: EDTA.Mg.2Na.4H2O is used as a composite additive in the EDTA-2Na-based chemical copper plating system .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The composite additive improved the quality of the copper layer, increasing the practical range of industrial applications and facilitating the subsequent application of higher-precision processing .
4. Application in Printed Circuit Boards
- Summary of the Application: EDTA.Mg.2Na.4H2O is used as a composite additive in the EDTA-2Na-based chemical copper plating system in the processing technology of printed circuit boards .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The composite additive improved the quality of the copper layer, reducing the average surface roughness Ra from 202 nm to 76.1 nm. Also, the internal stresses of the deposited copper layer on the (220) and (311) planes of a crystalline copper layer decreased from −70.48 and −53.03 to −27.31 and −27.16 MPa, respectively .
5. Application in Modulating Photosynthetic Pigments
- Summary of the Application: EDTA.Mg.2Na.4H2O is used to improve the growth and yield of Brown Mustard (Brassica juncea) by modulating photosynthetic pigments, antioxidant defense, and osmolyte production under Lead (Pb) Stress .
- Methods of Application: A foliar application of 2.5 mM EDTA is applied to the plants, which are also treated with 0.5 mM Lead acetate .
- Results: The foliar application of EDTA alleviated the adverse effects of Pb in both varieties. It caused a considerable increase in the overall biomass, shoot and root length, yield attributes, chlorophyll content, total soluble proteins, and calcium and potassium content of the plants as compared to the control plants .
6. Application in Pyrolysis and Morphology Behavior
- Summary of the Application: EDTA.Mg.2Na.4H2O has a great influence on the pyrolysis and morphology of Coal Tar Pitch (CTP) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The pyrolysis behavior of CTP becomes complicated after the addition of EDTA.Mg.2Na.4H2O for the physical and chemical changes of EDTA.Mg.2Na.4H2O during the heat treatment .
7. Application in Printed Circuit Boards
- Summary of the Application: EDTA.Mg.2Na.4H2O is used as a composite additive in the EDTA-2Na-based chemical copper plating system in the processing technology of printed circuit boards .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The composite additive improved the quality of the copper layer, reducing the average surface roughness Ra from 202 nm to 76.1 nm. Also, the internal stresses of the deposited copper layer on the (220) and (311) planes of a crystalline copper layer decreased from −70.48 and −53.03 to −27.31 and −27.16 MPa, respectively .
8. Application in Modulating Photosynthetic Pigments
- Summary of the Application: EDTA.Mg.2Na.4H2O is used to improve the growth and yield of Brown Mustard (Brassica juncea) by modulating photosynthetic pigments, antioxidant defense, and osmolyte production under Lead (Pb) Stress .
- Methods of Application: A foliar application of 2.5 mM EDTA is applied to the plants, which are also treated with 0.5 mM Lead acetate .
- Results: The foliar application of EDTA alleviated the adverse effects of Pb in both varieties. It caused a considerable increase in the overall biomass, shoot and root length, yield attributes, chlorophyll content, total soluble proteins, and calcium and potassium content of the plants as compared to the control plants .
9. Application in Pyrolysis and Morphology Behavior
- Summary of the Application: EDTA.Mg.2Na.4H2O has a great influence on the pyrolysis and morphology of Coal Tar Pitch (CTP) .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The pyrolysis behavior of CTP becomes complicated after the addition of EDTA.Mg.2Na.4H2O for the physical and chemical changes of EDTA.Mg.2Na.4H2O during the heat treatment .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLBRFLUZXNZAU-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MgN2Na2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EDTA.Mg.2Na.4H2O | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



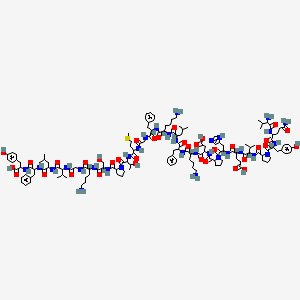
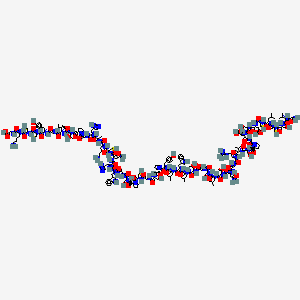
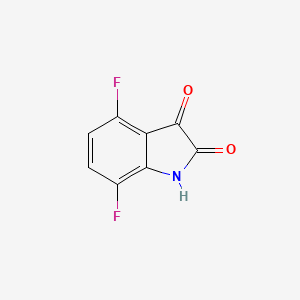
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
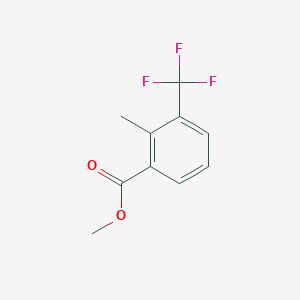
![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
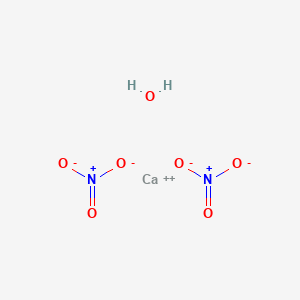
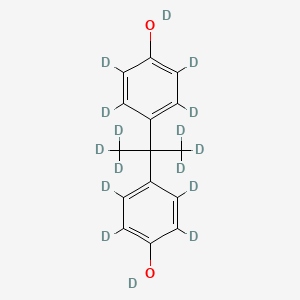
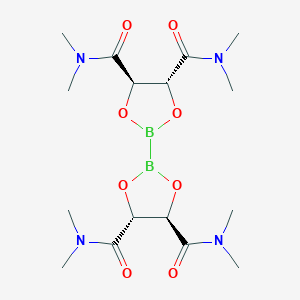
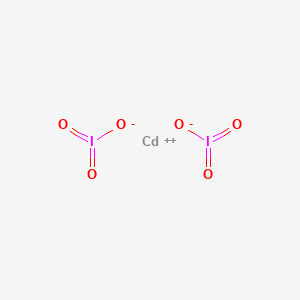

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
